N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes chloro, cyano, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves multiple steps. The starting materials typically include 4-chlorobenzyl cyanide and 2,5-dimethoxybenzenesulfonyl chloride. The reaction proceeds through a series of nucleophilic substitutions and cyclization reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
- N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-methyl-2-nitrobenzamide
- N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide
Uniqueness
N-{5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(2,5-dimethoxybenzenesulfonyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H27Cl2N3O5S |
---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-1-(2,5-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H27Cl2N3O5S/c1-17-13-21(22(16-31)18-6-8-19(29)9-7-18)23(30)15-24(17)32-28(34)25-5-4-12-33(25)39(35,36)27-14-20(37-2)10-11-26(27)38-3/h6-11,13-15,22,25H,4-5,12H2,1-3H3,(H,32,34) |
InChI Key |
IRYSAPZKDFWDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC)Cl)C(C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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